molecular formula C13H15N3S B2811347 2-(4-Phenylpiperazin-1-yl)thiazole CAS No. 1789594-90-6

2-(4-Phenylpiperazin-1-yl)thiazole

Cat. No.: B2811347
CAS No.: 1789594-90-6
M. Wt: 245.34
InChI Key: NEGAYWKZBRZERZ-UHFFFAOYSA-N
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Description

“2-(4-Phenylpiperazin-1-yl)thiazole” is a chemical compound with the molecular weight of 274.37 . The IUPAC name of this compound is 2-(4-phenylpiperazin-1-yl)-1H-1lambda3-thiazole-5-carbaldehyde .


Synthesis Analysis

The synthesis of “this compound” or its derivatives has been reported in several studies . For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 274.37 . It is stored at a temperature of 28°C .

Scientific Research Applications

Acetylcholinesterase Inhibitor Development

One significant application of 2-(4-Phenylpiperazin-1-yl)thiazole derivatives is in the development of acetylcholinesterase inhibitors. A study by Şahin et al. (2020) investigated the acetylcholinesterase inhibition activities of newly synthesized derivatives. Several compounds showed considerable inhibitory activity, which is promising for treating conditions like Alzheimer's disease (Şahin et al., 2020).

Corrosion Inhibition

Thiazoles, including derivatives of this compound, have been explored for their corrosion inhibition properties. Farahati et al. (2019) synthesized thiazoles and assessed their ability to inhibit corrosion on copper surfaces. They found these compounds to be effective corrosion inhibitors, with efficiencies around 90% (Farahati et al., 2019).

Anticancer Activity

In the field of cancer research, this compound derivatives have shown promise. Konovalenko et al. (2022) conducted a comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents for anticancer activity. Derivatives with 2-phenylthiazol-4-yl substituents demonstrated notable anticancer activity (Konovalenko et al., 2022).

Antimicrobial and Antifungal Applications

Yurttaş et al. (2015) synthesized new thiazole derivatives and evaluated their antimicrobial and anticholinesterase activities. They found significant antifungal activity against Candida parapsilosis, highlighting the potential of these compounds in antimicrobial applications (Yurttaş et al., 2015).

Pesticidal Activities

Choi et al. (2015) investigated the pesticidal activities of thiazole derivatives against mosquito larvae and phytopathogenic fungi. They identified several compounds with strong larvicidal and fungicidal activities, suggesting their use in pest control (Choi et al., 2015).

Cardioprotective Agents

The synthesis of thiazole derivatives has been linked to potential cardioprotective effects. Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazoles and evaluated their cardioprotective activity, identifying compounds with moderate to high effectiveness (Drapak et al., 2019).

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-4-12(5-3-1)15-7-9-16(10-8-15)13-14-6-11-17-13/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGAYWKZBRZERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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